molecular formula C10H13N5O3 B14862865 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14862865
M. Wt: 251.24 g/mol
InChI Key: NUNBYXCNMMXENL-UHFFFAOYSA-N
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Description

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyrimidine-dione structure

Chemical Reactions Analysis

Types of Reactions

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-isopropylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of an oxadiazole ring and a pyrimidine-dione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

5-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O3/c1-5(2)15-4-6(9(16)13-10(15)17)8-12-7(3-11)18-14-8/h4-5H,3,11H2,1-2H3,(H,13,16,17)

InChI Key

NUNBYXCNMMXENL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)C2=NOC(=N2)CN

Origin of Product

United States

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